N-(2-Cyanophenyl)picolinamide
Overview
Description
N-(2-Cyanophenyl)picolinamide: is an organic compound with the molecular formula C13H9N3O It is a derivative of picolinamide, where the amide group is substituted with a 2-cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Palladium-Catalyzed Reaction:
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Copper-Catalyzed Reaction:
Reagents: 2-picolinic acid, triethylamine, p-toluenesulfonyl chloride, anthranilic acid nitrile, copper(I) bromide, dipotassium peroxodisulfate.
Industrial Production Methods: Industrial production methods for N-(2-Cyanophenyl)picolinamide are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions:
- N-(2-Cyanophenyl)picolinamide can undergo substitution reactions where the cyanophenyl group can be replaced or modified under specific conditions.
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Oxidation and Reduction Reactions:
- The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or the cyanophenyl group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, N,N-dimethylformamide, acetonitrile.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction may produce amines or other reduced derivatives .
Scientific Research Applications
Chemistry:
- N-(2-Cyanophenyl)picolinamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology and Medicine:
- The compound has potential applications in medicinal chemistry for the development of drugs targeting specific biological pathways.
Industry:
Mechanism of Action
The mechanism of action of N-(2-Cyanophenyl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- N-(2-Chlorophenyl)picolinamide
- N-(2-Methylphenyl)picolinamide
- N-(2-Methoxyphenyl)picolinamide
Comparison:
- N-(2-Cyanophenyl)picolinamide is unique due to the presence of the cyanophenyl group, which imparts distinct electronic and steric properties compared to other substituted picolinamides. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts .
Properties
IUPAC Name |
N-(2-cyanophenyl)pyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c14-9-10-5-1-2-6-11(10)16-13(17)12-7-3-4-8-15-12/h1-8H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOBXBANKIGTSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640853 | |
Record name | N-(2-Cyanophenyl)pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304650-02-0 | |
Record name | N-(2-Cyanophenyl)pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-cyanophenyl)pyridine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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